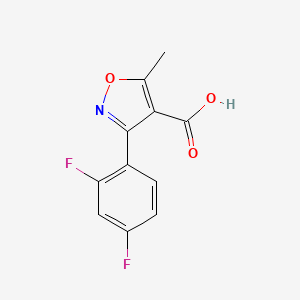

3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid

Übersicht

Beschreibung

3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid (DFMICA) is a small organic molecule that has been extensively studied in the scientific community due to its wide range of applications in the fields of biochemistry, medicinal chemistry, and pharmacology. DFMICA is a potential drug candidate that has been explored for its possible use in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s. It has also been studied for its potential to be used as an anti-inflammatory, anti-viral, and anti-bacterial agent. Additionally, DFMICA has been studied for its potential as a novel therapeutic agent in the field of neuroscience.

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibitors with Antioxidant Activity

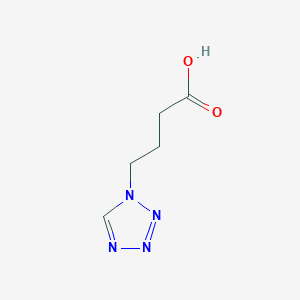

The compound "3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid" is structurally related to 2,6-difluorophenol and tetrazole, which have been investigated for their role as aldose reductase inhibitors (ARIs). These ARIs are significant in the context of long-term diabetic complications. Some derivatives, particularly those incorporating the 4-bromo-2-fluorobenzyl group, have shown promising submicromolar inhibitory profiles. Additionally, these compounds have demonstrated potent antioxidant potential, which is vital in managing oxidative stress-related disorders (Alexiou & Demopoulos, 2010).

Isoxazole Derivatives as Potential Antibacterial or Antifungal Agents

Isoxazole derivatives, including those structurally similar to "this compound," have been explored for their antibacterial and antifungal potentials. For instance, the 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt and its analogues underwent experimental and theoretical investigations. These studies included synthesis, X-ray diffraction, and quantum-chemical DFT calculations, indicating the compound's relevance in the field of drug discovery for infectious diseases (Jezierska et al., 2003).

Domino Transformations in Organic Synthesis

"this compound" bears resemblance to isoxazole derivatives used in domino transformations. These transformations are critical in constructing complex organic frameworks efficiently. For example, domino reactions involving 5-alkoxy- or 5-aminoisoxazoles with symmetric 1,3-diketones have been utilized to synthesize 4-acylpyrrole-2-carboxylic acid derivatives. Such methodologies highlight the versatility of isoxazole derivatives in synthetic organic chemistry and their potential role in producing pharmacologically relevant compounds (Galenko et al., 2015).

Eigenschaften

IUPAC Name |

3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXLDOWHTKNCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)